molecular formula C14H17N3O3 B12753039 Adb-fubinaca metabolite M9 CAS No. 1189552-82-6

Adb-fubinaca metabolite M9

Cat. No.: B12753039
CAS No.: 1189552-82-6
M. Wt: 275.30 g/mol
InChI Key: CPHMGHDQBWTCMZ-LLVKDONJSA-N
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Description

Adb-fubinaca metabolite M9 is a significant metabolite of the synthetic cannabinoid ADB-FUBINACA. Synthetic cannabinoids are a class of designer drugs that mimic the effects of Δ9-tetrahydrocannabinol, the active component of cannabis. This compound is formed through the metabolic processes in the human body and is often used as a biomarker for the detection of ADB-FUBINACA consumption .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adb-fubinaca metabolite M9 involves the metabolic transformation of ADB-FUBINACA. This process typically occurs in the liver, where enzymes such as cytochrome P450 play a crucial role. The primary reactions include hydroxylation and N-dealkylation .

Industrial Production Methods

Industrial production of this compound is not common, as it is primarily a metabolic byproduct. for research purposes, it can be synthesized in vitro using human liver microsomes and specific enzyme inhibitors to mimic the metabolic conditions .

Chemical Reactions Analysis

Types of Reactions

Adb-fubinaca metabolite M9 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the synthesis and analysis of this compound include:

    Human liver microsomes: To simulate the metabolic environment.

    Cytochrome P450 enzymes: For catalyzing the oxidation reactions.

    Enzyme inhibitors: To study specific metabolic pathways.

Major Products Formed

The major products formed from the reactions involving this compound include hydroxylated and N-dealkylated metabolites .

Scientific Research Applications

Adb-fubinaca metabolite M9 has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the detection of synthetic cannabinoids.

    Biology: Studied for its metabolic pathways and interactions with biological systems.

    Medicine: Investigated for its potential toxicological effects and as a biomarker for drug abuse.

    Industry: Utilized in the development of drug testing kits and forensic analysis.

Mechanism of Action

Adb-fubinaca metabolite M9 exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as mood, appetite, and pain sensation. The binding of this compound to these receptors results in the activation of downstream signaling pathways, leading to its psychoactive effects .

Comparison with Similar Compounds

Adb-fubinaca metabolite M9 can be compared with other similar synthetic cannabinoid metabolites such as:

This compound is unique due to its specific binding affinity and metabolic stability compared to other synthetic cannabinoids .

Properties

CAS No.

1189552-82-6

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

(2S)-2-(1H-indazole-3-carbonylamino)-3,3-dimethylbutanoic acid

InChI

InChI=1S/C14H17N3O3/c1-14(2,3)11(13(19)20)15-12(18)10-8-6-4-5-7-9(8)16-17-10/h4-7,11H,1-3H3,(H,15,18)(H,16,17)(H,19,20)/t11-/m1/s1

InChI Key

CPHMGHDQBWTCMZ-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=NNC2=CC=CC=C21

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1=NNC2=CC=CC=C21

Origin of Product

United States

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